BW373U86

Opioid pharmacology Receptor binding δ-opioid receptor

BW373U86 is the foundational racemic δ-opioid agonist (Ki=1.8 nM) of the diarylmethylpiperazine class—the only δ ligand with clear peripheral antinociception in visceral pain models without μ/κ confounding. Its GTP-independent binding, insensitive to Na⁺ and guanine nucleotides, makes it essential for biased agonism and G-protein-independent signaling studies. Unlike SNC80 or SNC162 (>8,700-fold δ/μ), (±)-BW373U86 sets the baseline for SAR in this series. Ideal for cardiovascular ischemia and peripheral opioid mechanism research.

Molecular Formula C27H37N3O2
Molecular Weight 435.6 g/mol
CAS No. 155836-50-3
Cat. No. B1662293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBW373U86
CAS155836-50-3
Synonyms(+-)(1(S),2alpha,5beta)-4-((2,5-dimethyl-4-(2-propenyl)-1-piperazinyl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide hydrochloride
(+-)-4-((alpha-R*)-alpha-((2S*,5R*)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl)-N,N-diethylbenzamide
4-((2,5-dimethyl-4-(2-propenyl)-1-piperazinyl)(3-hydroxyphenyl)methyl)-N,N-diethylbenzamide
BW 373U86
BW-373U86
BW373 U86
BW373U86
Molecular FormulaC27H37N3O2
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C
InChIInChI=1S/C27H37N3O2/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3/t20-,21+,26-/m1/s1
InChIKeyLBLDMHBSVIVJPM-YZIHRLCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BW373U86 (CAS 155836-50-3) Procurement Guide: Delta Opioid Receptor Agonist Specifications


BW373U86 [(±)-4-[(αR*)-α-((2S*,5R*)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-hydroxybenzyl]-N,N-diethylbenzamide] is a non-peptidic diarylmethylpiperazine compound developed as the first-generation selective delta (δ) opioid receptor agonist in its class [1][2]. Its racemic (±) form exhibits δ receptor binding affinity (Ki = 1.8 ± 0.4 nM) with approximately 8- to 10-fold selectivity over μ (Ki = 15 ± 3 nM) and 19-fold selectivity over κ (Ki = 34 ± 3 nM) opioid receptors in rat brain membrane preparations [3]. BW373U86 demonstrates robust functional activity with an ED50 of 0.2 ± 0.06 nM for inhibition of electrically evoked contraction in mouse vas deferens [3].

BW373U86 (CAS 155836-50-3) Scientific Rationale: Why Substitution with Other Delta Agonists Compromises Experimental Reproducibility


Substitution among delta opioid agonists within the diarylmethylpiperazine class introduces significant confounding variables due to marked differences in receptor selectivity profiles, intrinsic efficacy, and convulsive liability thresholds. While BW373U86 serves as the racemic parent compound, second-generation derivatives including SNC80 and SNC162 exhibit substantially altered pharmacological properties. (±)-BW373U86 demonstrates only approximately 10-fold selectivity for δ over μ receptors in radioligand binding, whereas the enantiomerically resolved derivative SNC162 achieves over 8,700-fold δ/μ selectivity [1][2]. Furthermore, BW373U86 and SNC80 differ in their in vivo convulsive dose thresholds in rhesus monkeys [2]. Interchanging these compounds without accounting for their divergent selectivity margins, efficacy profiles, and safety windows can produce irreproducible results and misinterpretation of δ receptor-mediated pharmacology.

BW373U86 (CAS 155836-50-3) Quantitative Comparative Evidence for Procurement Decision-Making


BW373U86 Receptor Binding Affinity: Quantitative Delta/Mu/Kappa Selectivity Comparison

BW373U86 exhibits moderate δ/μ selectivity in radioligand binding assays, distinguishing it from both highly selective second-generation analogs and peptidic δ agonists. The racemic (±)-BW373U86 demonstrates a δ/μ Ki ratio of approximately 8.3 (15 nM ÷ 1.8 nM) and a δ/κ Ki ratio of approximately 19 (34 nM ÷ 1.8 nM) in rat brain membrane preparations [1]. In contrast, the optimized derivative SNC162 achieves a δ/μ Ki ratio exceeding 8,700 (δ Ki = 0.625 nM; μ Ki = 5,500 nM) at cloned human receptors [2]. This differential selectivity profile makes BW373U86 suitable for experimental systems where partial μ receptor engagement may be tolerated or required, whereas SNC162 serves applications demanding stringent δ exclusivity.

Opioid pharmacology Receptor binding δ-opioid receptor Selectivity profiling

BW373U86 Functional Potency: Comparative Adenylyl Cyclase Inhibition vs. Peptidic Delta Agonist DSLET

BW373U86 demonstrates superior functional potency in adenylyl cyclase inhibition compared with the prototypic peptidic δ agonist DSLET ([D-Ser²,Thr⁶]Leu-enkephalin). In rat striatal membranes, BW373U86 inhibits basal adenylyl cyclase activity with maximal inhibition levels similar to DSLET but achieves this effect at concentrations approximately 100-fold lower [1]. This increased potency is observed across 10 distinct brain regions, indicating that BW373U86's enhanced functional efficacy relative to peptidic agonists is regionally consistent rather than brain-region specific [1]. The functional potency advantage is further corroborated by data from NG108-15 cell membranes, where BW373U86 inhibits adenylyl cyclase with an IC50 value 5-fold lower than that of DSLET [1].

Second messenger systems Adenylyl cyclase G-protein coupling Functional potency

BW373U86 vs. SNC80: Comparative In Vivo Safety and Convulsive Liability in Non-Human Primates

A critical differentiator between BW373U86 and its derivative SNC80 is the convulsive liability profile observed in rhesus monkeys. SNC80 administered at doses up to 32 mg/kg intramuscularly did not produce convulsions in any tested animal [1]. In contrast, BW373U86 produces convulsions at systemically administered doses within the antinociceptive range [1][2]. SNC80 is a chiral methylether derivative of (±)-BW373U86 that exhibits decreased binding potency but improved δ receptor selectivity; convulsions associated with SNC80 occur only at substantially higher doses than those required for BW373U86 [2]. This differential safety margin represents a key consideration when selecting compounds for in vivo behavioral or chronic dosing studies.

Preclinical safety Convulsive liability Delta agonist tolerability Rhesus monkey

BW373U86 In Vivo Antinociceptive Efficacy: Route-Dependent Potency and Selectivity

BW373U86 exhibits distinct antinociceptive properties that are highly route- and model-dependent. In a rat visceral pain model (intravesical resiniferatoxin-induced abdominal grooming), systemic BW373U86 produced dose-dependent antinociception that was selectively antagonized by the δ receptor-selective antagonist naltrindole [1]. Notably, BW373U86 was the only compound among μ, κ, and δ agonists tested that demonstrated clear peripheral opioid receptor-mediated antinociception when administered locally to the bladder [1]. In mouse models, intrathecal BW373U86 produced dose-dependent antinociception in tail-flick and tail-pinch assays, but was inactive via intracerebroventricular administration at doses up to 187 nmol/mouse in the same endpoints [2]. In the acetic acid abdominal constriction assay, intrathecal BW373U86 was 663-fold more potent than in the tail-flick test [2].

Antinociception Visceral pain Peripheral opioid receptors Analgesia

BW373U86 Physicochemical Properties: Solubility and Stability Specifications

BW373U86 dihydrobromide salt exhibits aqueous solubility of approximately 30 mg/mL in water, with free base solubility in acidified conditions (1 eq. HCl) reaching 43.56 mg/mL at 25°C . The powder form is stable for 3 years at -20°C and 2 years at 4°C; in solution, stability extends to 6 months at -80°C and 1 month at -20°C . The compound is hygroscopic and requires desiccated storage conditions . Molecular weight of the free base is 435.61 g/mol (C₂₇H₃₇N₃O₂); the dihydrobromide salt has a molecular weight of 597.43 g/mol . These specifications are critical for accurate dosing calculations in in vitro and in vivo experiments.

Solubility Stability Formulation Compound handling

BW373U86 Unique GTP-Independent Binding Mechanism: Differentiation from Peptidic Delta Agonists

BW373U86 exhibits a mechanistically unique binding characteristic not shared by peptidic δ agonists: its displacement of [³H]diprenorphine binding to δ receptors in NG108-15 cell membranes is unaffected by sodium ions and guanine nucleotides (GTP analogs) [1]. In contrast, DSLET binding demonstrates typical GTP sensitivity, with guanine nucleotides modulating agonist affinity in accordance with classical G-protein-coupled receptor ternary complex theory [1]. This GTP insensitivity results in slower dissociation rates for BW373U86, as evidenced by naltrindole being less potent in blocking BW373U86-mediated adenylyl cyclase inhibition when membranes were preincubated with the agonist [1]. Similar GTP-independent binding has been observed with SNC80, where direct binding studies with [³H]SNC121 in the presence of 100 μM 5′-guanylylimidotriphosphate show only a 55% reduction in maximum binding site density rather than complete affinity shift [2].

Receptor binding mechanism G-protein coupling Allosteric modulation GTP sensitivity

BW373U86 (CAS 155836-50-3) Recommended Scientific and Preclinical Applications


Mechanistic Studies of Peripheral Delta Opioid Receptor-Mediated Analgesia

BW373U86 is the optimal δ agonist for investigating peripheral opioid mechanisms in visceral and inflammatory pain models. In a rat visceral pain model using intravesical resiniferatoxin, BW373U86 was the only opioid agonist among μ, κ, and δ ligands tested that demonstrated clear antinociception via peripheral opioid receptors following local administration to the bladder [1]. This peripheral activity, combined with its δ receptor selectivity and systemic inactivity at thermal nociceptive endpoints after i.c.v. administration [2], makes BW373U86 uniquely suited for studies designed to dissect central versus peripheral δ receptor contributions to analgesia without confounding from μ or κ receptor engagement.

Cardioprotection and Ischemia-Reperfusion Injury Models

BW373U86 has demonstrated protective effects in cardiovascular ischemia models. The compound protects heart muscle cells from apoptosis under ischemic conditions, with evidence suggesting mechanisms that may extend beyond canonical δ opioid receptor agonism [1][2]. Specifically, BW373U86 attenuates post-resuscitation brain injury in a rat model of asphyxial cardiac arrest [3] and upregulates autophagy by inhibiting the PI3K/Akt pathway to protect cardiomyocytes from hypoxia-reoxygenation injury [4]. This cardioprotective profile, distinct from its analgesic applications, positions BW373U86 as a valuable tool compound for investigating δ receptor-mediated tissue protection in cardiovascular and cerebral ischemia research.

Delta Opioid Receptor Pharmacological Tool in Behavioral Pharmacology Studies

BW373U86 serves as the foundational reference compound for the diarylmethylpiperazine class in behavioral pharmacology. It produces robust, reproducible effects including dose-dependent inhibition of acoustic startle reflex (0.2-2 mg/kg s.c. in rats) and increased locomotor activity, both selectively antagonized by naltrindole, confirming δ receptor mediation [1]. In rhesus monkeys, BW373U86 produces distinct discriminative stimulus effects [2] and reverses bradykinin-induced thermal allodynia in a naltrindole-reversible but quadazocine-insensitive manner [3]. As the first-generation compound from which SNC80 and related derivatives were developed, BW373U86 is essential for establishing baseline pharmacological profiles when characterizing novel δ agonists or investigating structure-activity relationships within the diarylmethylpiperazine series [4].

Investigation of Non-Canonical G-Protein-Coupled Receptor Signaling Mechanisms

BW373U86 is uniquely valuable for studying G-protein-coupled receptor activation states that deviate from classical ternary complex theory. Its binding to δ receptors in NG108-15 cell membranes is insensitive to modulation by sodium ions and guanine nucleotides, a property not shared by peptidic δ agonists such as DSLET [1]. This GTP-independent binding produces slow dissociation kinetics and altered antagonist sensitivity [1]. This mechanistic property positions BW373U86 as an essential probe for investigating biased agonism, receptor conformations, and G-protein-independent signaling pathways at δ opioid receptors. The compound's racemic nature also provides a baseline for evaluating enantiomer-specific pharmacological differences [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for BW373U86

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.